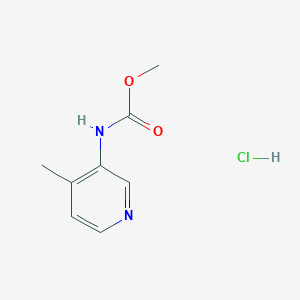
methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride
Vue d'ensemble
Description
“Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride” is a chemical compound with the CAS Number: 1788613-13-7 . It has a molecular weight of 202.64 and its IUPAC name is methyl (4-methylpyridin-3-yl)carbamate hydrochloride . The compound is typically stored at room temperature and is available in a solid, powder form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7 (6)10-8 (11)12-2;/h3-5H,1-2H3, (H,10,11);1H . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical and Chemical Properties Analysis
“this compound” is a solid powder at room temperature . It has a molecular weight of 202.64 . More detailed physical and chemical properties such as melting point, boiling point, and density were not found in the available sources.Applications De Recherche Scientifique
Antimitotic Agents and Biological Systems
Methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride and its derivatives have been explored for their antimitotic properties. Research indicates that isomers of related compounds exhibit activity in various biological systems, with differences in potency observed between isomers. Such compounds have been synthesized and confirmed by studies to interact with cellular structures like tubulin, impacting cell cycle processes (Temple & Rener, 1992).
Potential Anticancer Applications
Compounds structurally similar to this compound have been synthesized with potential anticancer applications. These include derivatives like pyrido[4,3-b][1,4]oxazines and pyrido[4,3-b][1,4]thiazines, showing effects on cell proliferation and mitotic index in cancer models (Temple et al., 1983).
Herbicidal Activity
Certain carbamate compounds, including those related to this compound, have been studied for their herbicidal activities. These studies involve synthesis and testing of various carbamate derivatives for phytotoxic effects on plant seed germination and growth, offering insights into their potential as herbicides (Lee, Park, & Kim, 1989).
Activity Against Non-Cycling Cells
Studies have shown that analogues of this compound, such as AMCA and mAMCA, are effective against non-cycling cells. These analogues have been investigated for their cytotoxicity towards such cells, potentially targeting topoisomerases in cancer therapy (Turnbull et al., 1999).
Antifilarial and Antitumor Potential
Derivatives of carbamates, including those structurally related to this compound, have shown promise in antifilarial and antitumor studies. Their ability to inhibit leukemia cell proliferation and their cytotoxic mechanisms have been explored, offering potential therapeutic applications (Kumar et al., 1993).
Safety and Hazards
The compound has been classified with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with the compound include H302, H315, H319, H335 . These codes correspond to specific hazards: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .
Propriétés
IUPAC Name |
methyl N-(4-methylpyridin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O2.ClH/c1-6-3-4-9-5-7(6)10-8(11)12-2;/h3-5H,1-2H3,(H,10,11);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUJOOAYXDGWSBM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC=C1)NC(=O)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1788613-13-7 | |
| Record name | methyl N-(4-methylpyridin-3-yl)carbamate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


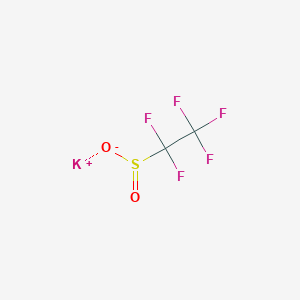
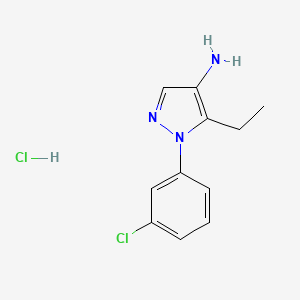
![3-{3-methyl-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl}azetidine dihydrochloride](/img/structure/B1433510.png)
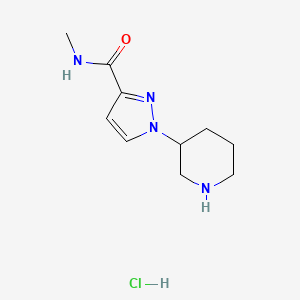

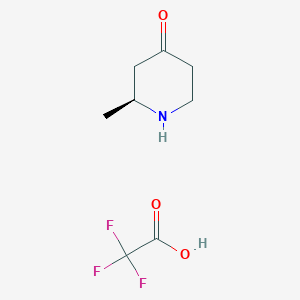

![1-[3-(Propan-2-yl)phenyl]-1,3-diazinan-2-one](/img/structure/B1433518.png)

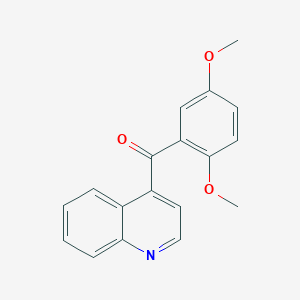
![ethyl 3-[3-(aminomethyl)phenyl]-1H-1,2,4-triazole-5-carboxylate hydrochloride](/img/structure/B1433522.png)
![4-Methyl-2-{3-[(methylamino)methyl]phenyl}-1,2-thiazolidine-1,1-dione hydrochloride](/img/structure/B1433525.png)


